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Compound of Interest

Compound Name: trans-Cevimeline Hydrochloride

Cat. No.: B1664397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of trans-
Cevimeline Hydrochloride, a significant isomer in the synthesis of the muscarinic agonist

Cevimeline. This document details its physicochemical properties, structural elucidation

methodologies, and the relevant biological signaling pathways associated with its cis-isomer,

the active pharmaceutical ingredient.

Molecular and Physicochemical Properties
trans-Cevimeline HCl is the trans-isomer of Cevimeline hydrochloride. While the cis-isomer is

the therapeutically active component, understanding the structure of the trans-isomer is critical

for impurity profiling and ensuring the quality of the final drug product.[1] The synthesis of

Cevimeline typically yields a mixture of both cis and trans isomers, which are then separated.

[2]
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Property Value Reference

Chemical Name

trans-2'-Methyl-spiro[1-

azabicyclo[2.2.2]octane-3,5'-

[2]oxathiolane] Hydrochloride

Synonyms
AF102A, trans-Cevimeline

Hydrochloride
[2]

CAS Number 107220-29-1 [3][4]

Molecular Formula C₁₀H₁₇NOS · HCl [3]

Molecular Weight
199.31 g/mol (base), 235.77

g/mol (HCl salt)
[3][5]

IUPAC Name

(2S,5R)-2-methylspiro[1,3-

oxathiolane-5,3'-1-

azabicyclo[2.2.2]octane];hydro

chloride

[6]

SMILES String
C[C@H]1O[C@@]2(C(CC3)C

CN3C2)CS1.Cl
[4][7]

InChI Key
SURWTGAXEIEOGY-

KXNXZCPBSA-N
[2][6]

Appearance
White to tan powder/crystalline

solid
[1]

Solubility Soluble in DMSO [6]

Structural Elucidation and Characterization
The definitive three-dimensional structure of trans-Cevimeline HCl has been determined using

single-crystal X-ray diffraction. Spectroscopic methods such as Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS) are also crucial for its characterization and differentiation

from the cis-isomer.
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2.1.1. Synthesis and Isomer Separation

The synthesis of Cevimeline begins with the reaction of quinuclidin-3-one with

trimethylsulfoxonium iodide and sodium hydride in DMSO to form an epoxide. This epoxide is

then opened with hydrogen sulfide in a basic aqueous solution to yield 3-hydroxy-3-

(sulfanylmethyl)quinuclidine.[2] The cyclization of this intermediate with acetaldehyde,

catalyzed by a Lewis acid such as boron trifluoride etherate, produces a diastereomeric mixture

of cis- and trans-Cevimeline.[2]

The separation of the trans- and cis-isomers is achieved through fractional crystallization. The

mixture of free bases is treated with hydrochloric acid to form the hydrochloride salts, and the

differing solubilities of the cis- and trans-hydrochloride hemihydrates in solvents like acetone

allow for their separation.[1]

2.1.2. X-ray Crystallography

The molecular structure of trans-Cevimeline HCl has been unambiguously established by

single-crystal X-ray diffraction analysis.[1]

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow

evaporation of a saturated solution of the purified trans-Cevimeline HCl in an appropriate

solvent system.

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a

monochromatic X-ray beam. The diffraction patterns are recorded on a detector as the

crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell dimensions and space group. The structure is then solved using direct methods

or Patterson synthesis and refined to yield the final atomic coordinates and molecular

geometry.

2.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and

stereochemistry of trans-Cevimeline HCl.
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Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃).

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer

(e.g., 400 MHz or higher).

Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in

the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed

to confirm the connectivity and relative stereochemistry of the molecule. The stereochemical

differences between the cis and trans isomers result in distinct NMR spectra, allowing for

their unambiguous identification.

2.1.4. Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of trans-Cevimeline.

Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI), is used to

generate gas-phase ions of the molecule.

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer.

The observed molecular ion peak corresponding to the protonated molecule [M+H]⁺ confirms

the molecular weight of the free base. High-resolution mass spectrometry (HRMS) can be

used to confirm the elemental composition.

Molecular Structure and Signaling Pathway
Molecular Structure of trans-Cevimeline HCl
Caption: 2D representation of the trans-Cevimeline HCl molecular structure.

Experimental Workflow for Structural Elucidation
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Structural Elucidation Workflow
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Caption: A typical experimental workflow for the structural analysis of trans-Cevimeline HCl.
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Cevimeline Signaling Pathway
Cevimeline is a muscarinic receptor agonist with high affinity for M1 and M3 receptors.[4][8]

The activation of these G-protein coupled receptors, which are coupled to Gq/11 proteins,

initiates a downstream signaling cascade.[4]
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Caption: Simplified signaling pathway of Cevimeline via the muscarinic M3 receptor.
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Upon binding of Cevimeline to the M3 receptor, the Gq/11 protein is activated, which in turn

activates phospholipase C (PLC).[4] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-

bisphosphate (PIP₂) into two secondary messengers: diacylglycerol (DAG) and inositol 1,4,5-

trisphosphate (IP₃). DAG activates protein kinase C (PKC), while IP₃ stimulates the release of

intracellular calcium. Together, these events lead to the physiological response of increased

secretion from exocrine glands, such as the salivary glands.[8] This mechanism of action is the

basis for the therapeutic use of the cis-isomer of Cevimeline in treating xerostomia (dry mouth).

[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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